

In-Depth Technical Guide to Calenduloside H: Chemical Structure, Properties, and Biological Activities

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Compound of Interest		
Compound Name:	Calenduloside H	
Cat. No.:	B1654697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calenduloside H, an oleanane-type triterpene glycoside isolated from the roots of Calendula officinalis, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Calenduloside H**. Detailed experimental protocols for the isolation and analysis of this compound, along with insights into its mechanisms of action, are presented to facilitate further research and drug development endeavors.

Chemical Structure and Physicochemical Properties

Calenduloside H is a complex saponin with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of approximately 957.11 g/mol .[1][2] Its structure is characterized by an oleanolic acid aglycone linked to a branched oligosaccharide chain. The systematic IUPAC name for **Calenduloside H** is (2S,3S,4S,5R,6R)-6-

[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid.[1]







The 2D chemical structure of **Calenduloside H** is depicted below:

(A 2D chemical structure image of **Calenduloside H** would be inserted here in a full whitepaper)

A summary of the key physicochemical properties of **Calenduloside H** is provided in the table below.



Property	Value	Source
Molecular Formula	C48H76O19	[1][2]
Molecular Weight	957.11 g/mol	[1][2]
CAS Number	26020-29-1	[1]
IUPAC Name	(2S,3S,4S,5R,6R)-6- [[(3S,4aR,6aR,6bS,8aS,12aS, 14aR,14bR)-4,4,6a,6b,11,11,1 4b-heptamethyl-8a- [(2S,3R,4S,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxycarbonyl- 1,2,3,4a,5,6,7,8,9,10,12,12a,1 4,14a-tetradecahydropicen-3- yl]oxy]-3,5-dihydroxy-4- [(2S,3R,4S,5R,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxyoxane-2-carboxylic acid	[1]
Predicted Water Solubility	0.19 g/L	[3]
Predicted logP	2.04	[3]
Polar Surface Area	312.05 Ų	[3]
Hydrogen Bond Donor Count	11	[3]
Hydrogen Bond Acceptor Count	18	[3]
Rotatable Bond Count	10	[3]

Biological Activities and Mechanism of Action

Oleanane-type triterpene glycosides from Calendula officinalis, including compounds structurally related to **Calenduloside H**, have demonstrated significant anti-inflammatory and



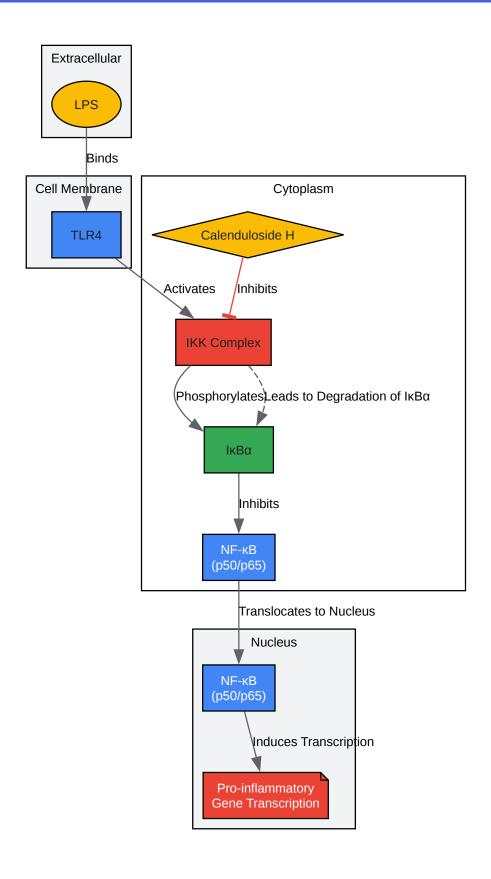
cytotoxic activities.[1][3][4]

Anti-inflammatory Activity

Triterpenoid glycosides from Calendula officinalis have been shown to exert potent antiinflammatory effects.[1][3] The primary mechanism underlying this activity is the inhibition of the NF-kB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IkB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IkB α , leading to its ubiquitination and subsequent degradation. This process allows the NF-kB p50/p65 dimer to translocate to the nucleus, where it induces the transcription of genes encoding pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF- α), interleukin-1 beta (IL-1 β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2). Oleanane-type triterpenoids are believed to inhibit the IKK β subunit, thereby preventing the phosphorylation and degradation of IkB α and ultimately blocking the nuclear translocation of NF-kB.





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NF-κB Signaling Pathway Inhibition by Calenduloside H.

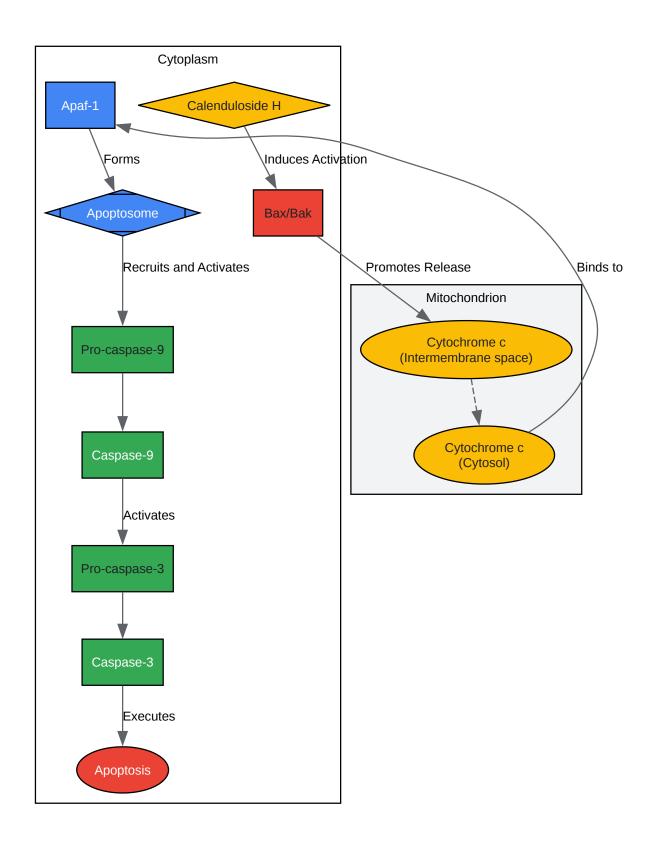


Cytotoxic Activity

Several oleanane-type triterpene glycosides isolated from Calendula officinalis have exhibited cytotoxic effects against various cancer cell lines, with notable activity against colon cancer, leukemia, and melanoma cells.[1][4] The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway.

This intrinsic apoptotic pathway is initiated by cellular stress, leading to the activation of proapoptotic Bcl-2 family proteins like Bax and Bak. These proteins oligomerize on the outer mitochondrial membrane, forming pores that increase its permeability. This results in the release of cytochrome c from the intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates pro-caspase-9, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.





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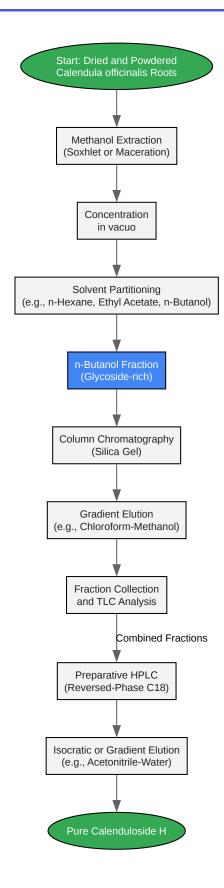
Mitochondrial Apoptosis Pathway Induced by Calenduloside H.



Experimental Protocols Isolation and Purification of Oleanane Glycosides from Calendula officinalis Roots

The following protocol is a generalized procedure for the isolation of oleanane glycosides, including **Calenduloside H**, from the roots of Calendula officinalis.





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Isolation and Purification Workflow for Calenduloside H.



Methodology:

- Extraction: Dried and powdered roots of Calendula officinalis are extracted with methanol using either a Soxhlet apparatus for exhaustive extraction or maceration at room temperature.
- Concentration: The resulting methanol extract is concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The glycosides, including **Calenduloside H**, are typically enriched in the n-butanol fraction.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel.
- Gradient Elution: The column is eluted with a gradient of increasing polarity, for example, a chloroform-methanol solvent system.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired glycosides.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Calenduloside H are pooled and further purified by preparative reversed-phase HPLC on a C18 column.
- Final Elution: Elution with a suitable mobile phase, such as an acetonitrile-water gradient, yields the pure **Calenduloside H**. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated by spectroscopic methods (NMR, MS).

In Vitro Anti-inflammatory Assay

The anti-inflammatory activity of **Calenduloside H** can be evaluated by measuring its effect on the production of nitric oxide (NO), TNF- α , and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Methodology:



- Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
- Treatment: The cells are pre-treated with various concentrations of Calenduloside H for 1 hour.
- Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 μg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (e.g., dexamethasone) are included.
- Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product
 of NO, in the culture supernatant is determined using the Griess reagent. Absorbance is
 measured at 540 nm.
- Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
- Cell Viability Assay (MTT): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a parallel MTT assay is performed.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of **Calenduloside H** on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

- Cell Seeding: Cancer cells (e.g., HT-29 colon cancer cells, A375 melanoma cells) are seeded in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubated for 24 hours.
- Compound Treatment: The cells are treated with various concentrations of Calenduloside H
 for 24, 48, or 72 hours. A vehicle control and a positive control (e.g., doxorubicin) are
 included.



- MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Conclusion and Future Directions

Calenduloside H, a prominent oleanane-type triterpene glycoside from Calendula officinalis, exhibits promising anti-inflammatory and cytotoxic properties. Its mechanism of action appears to be mediated through the modulation of key signaling pathways, including the inhibition of NF-κB and the induction of mitochondrial-mediated apoptosis. The experimental protocols detailed in this guide provide a framework for the consistent isolation and biological evaluation of this compound.

Further research is warranted to fully elucidate the specific molecular targets of **Calenduloside**H and to evaluate its efficacy and safety in preclinical in vivo models. A comprehensive understanding of its pharmacological profile will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases and cancer.

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